Cas no 42498-58-8 (3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione)

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is a cyclic anhydride derivative with applications in organic synthesis and specialty chemical manufacturing. Its strained bicyclic structure and reactive anhydride functionality make it a valuable intermediate for ring-opening reactions, polymer modifications, and cross-linking agents. The compound’s methyl substitution enhances steric and electronic properties, enabling selective reactivity in Diels-Alder and nucleophilic addition reactions. It is particularly useful in producing thermally stable resins, adhesives, and coatings due to its ability to form robust covalent bonds. The product is typically handled under controlled conditions due to its moisture sensitivity, ensuring optimal performance in high-precision chemical processes.
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione structure
42498-58-8 structure
Product Name:3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
CAS No:42498-58-8
MF:C9H10O3
MW:166.173902988434
CID:329939
PubChem ID:198243
Update Time:2025-06-08

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
    • 2,3,5,6-tetrahydro-2-methylphthalic anhydride
    • 7a-methyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione
    • DTXSID40962532
    • Epitope ID:122962
    • MTHPA
    • EINECS 247-830-1
    • Phthalic anhydride, methyltetrahydro-
    • 1-methylcyclohex-4-ene-1,2-dicarboxylic acid anhydride
    • ZZLA-0334
    • Methy tetra-Hydro Phthalic Anhydride(MTHPA)
    • Methy tetra-Hydro Phthalic Anhydride
    • FT-0619079
    • 26590-20-5
    • 3a,4,7,7a-tetrahydromethyl-1,3-isobenzofurandione
    • Lindride
    • Epoxy hardener zzla-0334
    • SOOZEQGBHHIHEF-UHFFFAOYSA-N
    • 42498-58-8
    • 3a-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
    • EINECS 255-853-3
    • 3a-methyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
    • AC 220J
    • CHEBI:55466
    • NS00051786
    • 1,2,3,6-Tetrahydromethylphthalic anhydride
    • SCHEMBL1994837
    • A918482
    • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a-methyl-
    • Q27124312
    • AKOS015917349
    • MDL: MFCD00870768
    • Inchi: 1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h2-3,6H,4-5H2,1H3
    • InChI Key: SOOZEQGBHHIHEF-UHFFFAOYSA-N
    • SMILES: O1C(C2CC=CCC2(C1=O)C)=O

Computed Properties

  • Exact Mass: 166.063
  • Monoisotopic Mass: 166.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.251
  • Boiling Point: 292.4°C at 760 mmHg
  • Flash Point: 136.1°C

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione Security Information

  • Storage Condition:Sealed in dry,2-8°C

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione Pricemore >>

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Additional information on 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8): A Comprehensive Overview

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of tetrahydroisobenzofurans and is characterized by its methyl substitution at the 3a position and the presence of a dione functional group. The compound's structural features make it an intriguing candidate for various applications, including the synthesis of biologically active molecules and the development of novel pharmaceuticals.

The chemical structure of 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) consists of a seven-membered ring with a fused five-membered ring containing two ketone groups. This arrangement provides the molecule with high stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound's ability to undergo various chemical transformations has been extensively studied, and recent research has highlighted its potential in the synthesis of complex natural products and pharmaceuticals.

In the realm of medicinal chemistry, 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) has shown promise as a scaffold for the development of new drugs. Its structural features allow for the introduction of various functional groups that can modulate biological activity. For instance, recent studies have explored the use of this compound as a building block in the synthesis of antiviral agents and anticancer drugs. The ability to fine-tune the properties of these derivatives through strategic modifications has opened up new avenues for drug discovery and development.

The synthetic accessibility of 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) is another factor contributing to its significance in research and industry. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One notable method involves the cyclization of an appropriate precursor followed by oxidation to form the dione functionality. These synthetic strategies not only enhance the availability of the compound but also provide researchers with a robust platform for further exploration.

Beyond its applications in medicinal chemistry, 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) has also found use in materials science and polymer chemistry. The compound's rigid structure and high thermal stability make it suitable for incorporation into polymers and other advanced materials. Recent studies have demonstrated its potential as a monomer in polymerization reactions, leading to the formation of polymers with unique properties such as enhanced mechanical strength and thermal resistance.

In addition to its practical applications, 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) has been studied for its fundamental chemical properties. Its reactivity towards various reagents has been investigated to understand its behavior in different chemical environments. For example, the compound has been shown to undergo selective reduction reactions to form mono-ketone derivatives or complete reduction to form alcohols. These reactions provide valuable insights into the electronic structure and reactivity patterns of tetrahydroisobenzofurans.

The environmental impact of 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) is another area of interest for researchers and regulatory bodies. Studies have been conducted to assess its biodegradability and potential toxicity to ensure that its use in industrial processes does not pose significant environmental risks. Preliminary findings suggest that the compound is relatively stable under environmental conditions but can be degraded by microbial action over time.

In conclusion, 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 42498-58-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental studies. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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